molecular formula C16H14N4 B12553039 5-[(E)-(4-Methylphenyl)diazenyl]quinolin-8-amine CAS No. 144561-07-9

5-[(E)-(4-Methylphenyl)diazenyl]quinolin-8-amine

Cat. No.: B12553039
CAS No.: 144561-07-9
M. Wt: 262.31 g/mol
InChI Key: YGGBOXHHKCPKHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(E)-(4-Methylphenyl)diazenyl]quinolin-8-amine is an azo compound characterized by the presence of a diazene functional group within its molecular structure. This compound exhibits chromophoric properties, making it capable of absorbing electromagnetic radiation across various spectra, particularly in the visible range. This characteristic renders it highly suitable for dyeing a wide range of materials .

Preparation Methods

The synthesis of 5-[(E)-(4-Methylphenyl)diazenyl]quinolin-8-amine typically involves an azo coupling reaction. This reaction is carried out between 4-(phenyldiazenyl)benzenediazonium chloride and 8-hydroxyquinoline. The diazonium chloride solution is added dropwise to the 8-hydroxyquinoline solution while maintaining vigorous stirring and cooling . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-[(E)-(4-Methylphenyl)diazenyl]quinolin-8-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of amines.

Scientific Research Applications

5-[(E)-(4-Methylphenyl)diazenyl]quinolin-8-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 5-[(E)-(4-Methylphenyl)diazenyl]quinolin-8-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The diazene functional group can participate in electron transfer reactions, influencing the activity of these targets. Additionally, the compound’s ability to form metal complexes can modulate its biological activity .

Comparison with Similar Compounds

5-[(E)-(4-Methylphenyl)diazenyl]quinolin-8-amine can be compared with other azo compounds and quinoline derivatives:

The uniqueness of this compound lies in its combination of the diazene group with the quinoline moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

144561-07-9

Molecular Formula

C16H14N4

Molecular Weight

262.31 g/mol

IUPAC Name

5-[(4-methylphenyl)diazenyl]quinolin-8-amine

InChI

InChI=1S/C16H14N4/c1-11-4-6-12(7-5-11)19-20-15-9-8-14(17)16-13(15)3-2-10-18-16/h2-10H,17H2,1H3

InChI Key

YGGBOXHHKCPKHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=C3C=CC=NC3=C(C=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.